

Application Notes: hDHODH-IN-3 for In Vitro Studies

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Compound of Interest		
Compound Name:	hDHODH-IN-3	
Cat. No.:	B2675393	Get Quote

Introduction

Human dihydroorotate dehydrogenase (hDHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] Located on the inner mitochondrial membrane, it catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step for the production of pyrimidines required for DNA and RNA synthesis.[1][2][4] Consequently, hDHODH is a validated therapeutic target for autoimmune diseases, viral infections, and various cancers.[5] [6] This document provides detailed application notes and protocols for the in vitro use of hDHODH-IN-3, a specific inhibitor of hDHODH.

It is important to distinguish between two similarly named compounds from MedChemExpress:

- DHODH-IN-3 (MCE HY-135618, CAS 1148126-04-8): A direct and potent inhibitor of the hDHODH enzyme.[7]
- hDHODH-IN-3 (MCE HY-135570, CAS 1644156-80-8): An hDHODH inhibitor noted for its ability to inhibit measles virus replication.[8][9][10]

This document will focus on the general principles and protocols applicable to direct hDHODH inhibitors, using available data for these and other benchmark compounds to establish effective concentration ranges.

Mechanism of Action

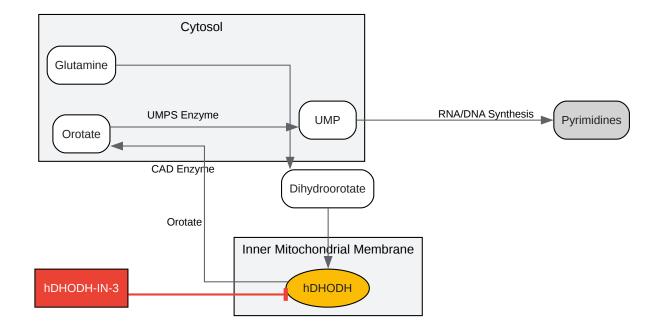




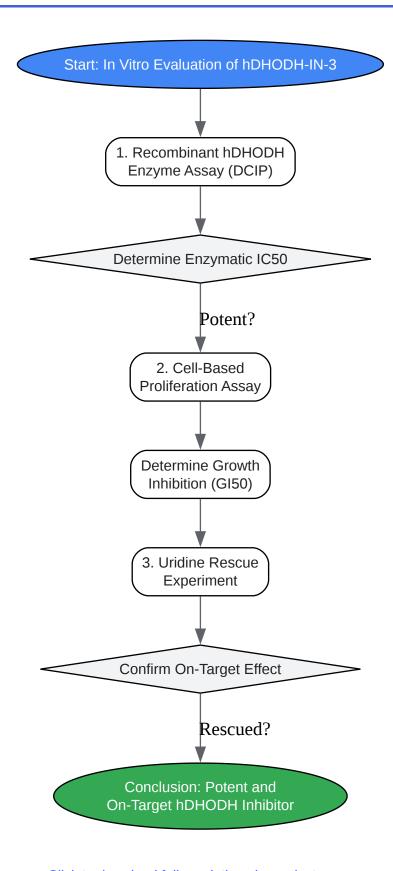


hDHODH-IN-3 and similar inhibitors function by binding to the ubiquinone binding site of the hDHODH enzyme.[7] This competitive inhibition blocks the fourth step in de novo pyrimidine synthesis, leading to a depletion of the cellular pyrimidine pool.[2][5] This arrests the proliferation of rapidly dividing cells, such as cancer cells or activated lymphocytes, which are highly dependent on this pathway for nucleic acid production.[5][11] The on-target effect of a DHODH inhibitor can be confirmed in cell-based assays by a "rescue" experiment, where the cytotoxic effects of the inhibitor are reversed by the addition of exogenous uridine, which replenishes the pyrimidine pool via the salvage pathway.[11][12][13][14]









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